molecular formula C7H18N2Si2 B093060 Bis(trimethylsilyl)carbodiimide CAS No. 1000-70-0

Bis(trimethylsilyl)carbodiimide

Cat. No.: B093060
CAS No.: 1000-70-0
M. Wt: 186.4 g/mol
InChI Key: KSVMTHKYDGMXFJ-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl)carbodiimide is an organosilicon compound with the molecular formula C₇H₁₈N₂Si₂. It is a colorless liquid that is sensitive to moisture and air. This compound is widely used in organic synthesis due to its unique reactivity and stability.

Mechanism of Action

Target of Action

Bis(trimethylsilyl)carbodiimide is a derivative of amines . It primarily targets amines in biochemical reactions .

Mode of Action

The compound interacts with its targets (amines) through a process known as guanylation . This interaction results in the formation of guanidines , which are important in various biochemical processes.

Result of Action

The primary result of the action of this compound is the formation of guanidines . Guanidines are involved in a variety of biological processes, including the regulation of insulin secretion, neurotransmission, and cellular signaling.

Biochemical Analysis

Molecular Mechanism

It is known to be a highly reactive compound , which suggests it may interact with various biomolecules. Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been well-documented.

Temporal Effects in Laboratory Settings

It is known to be moisture sensitive , suggesting that it may degrade in the presence of water. Long-term effects on cellular function observed in in vitro or in vivo studies have not been reported.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(trimethylsilyl)carbodiimide can be synthesized through the reaction of trimethylsilyl cyanide with cyanamide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions: Bis(trimethylsilyl)carbodiimide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted carbodiimides, silylurethanes, and various polymeric materials .

Comparison with Similar Compounds

  • Trimethylsilyl cyanide
  • Trimethylsilyl azide
  • Trimethylsilyl acetylene

Comparison: Bis(trimethylsilyl)carbodiimide is unique due to its dual reactivity as both a nucleophile and electrophile, which is not commonly observed in similar compounds. Additionally, its stability and ease of handling make it a preferred reagent in many synthetic applications .

Properties

InChI

InChI=1S/C7H18N2Si2/c1-10(2,3)8-7-9-11(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVMTHKYDGMXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N=C=N[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061379
Record name Silanamine, N,N'-methanetetraylbis[1,1,1-trimethyl-
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Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000-70-0
Record name Bis(trimethylsilyl)carbodiimide
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Record name Silanamine, N,N'-methanetetraylbis(1,1,1-trimethyl-
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Record name Silanamine, N,N'-methanetetraylbis[1,1,1-trimethyl-
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Record name Silanamine, N,N'-methanetetraylbis[1,1,1-trimethyl-
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Record name N,N'-methanetetraylbis[1,1,1-trimethylsilylamine]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bis(trimethylsilyl)carbodiimide
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Customer
Q & A

Q1: What is the molecular formula and weight of Bis(trimethylsilyl)carbodiimide?

A1: this compound has the molecular formula C8H22N2Si2 and a molecular weight of 202.43 g/mol.

Q2: How does this compound interact with metal chlorides?

A2: BTSC readily reacts with various metal chlorides, such as aluminum trichloride (AlCl3) and titanium tetrachloride (TiCl4), through a substitution reaction. This leads to the formation of metal-carbodiimide complexes, which can serve as precursors for metal nitride ceramics. [, , ]

Q3: Can this compound undergo insertion reactions?

A3: Yes, BTSC can insert into metal-carbon bonds, as demonstrated by its reaction with zirconaaziridines. This insertion reaction proceeds with the elimination of tetrahydrofuran (THF) and results in the formation of α-amino amidines. []

Q4: Does this compound exist in isomeric forms?

A4: While BTSC predominantly exists in its carbodiimide form (Me3Si–N=C=N–SiMe3), it can also exist in a cyanamide form (Me3Si)2N–C≡N. This isomerism allows for the formation of different types of metal complexes depending on the reaction conditions. []

Q5: How is this compound used in the synthesis of silicon-based ceramics?

A5: BTSC is a key precursor in the non-oxide sol-gel synthesis of silicon carbonitride (SiCN) ceramics. It reacts with chlorosilanes, such as methyltrichlorosilane or silicon tetrachloride, to form polymeric silylcarbodiimides. Upon pyrolysis, these polymers transform into SiCN ceramics with tailored properties depending on the processing conditions. [, , , ]

Q6: Can this compound be used to synthesize ceramics other than SiCN?

A6: Yes, BTSC has been successfully employed in the synthesis of other non-oxide ceramics, including aluminum nitride (AlN), titanium carbonitride (TiCN), and iron carbide/nitride. These materials are often prepared through a similar sol-gel process involving the reaction of BTSC with the corresponding metal chlorides followed by pyrolysis. [, , ]

Q7: What role does this compound play in the formation of porous Si/C/N materials?

A7: Cyclic silylcarbodiimides, synthesized from BTSC and diorganodichlorosilanes, serve as precursors for porous Si/C/N materials. The pore structure and properties of these materials can be tuned by varying the substituents on the silicon atom and the pyrolysis conditions. []

Q8: How does the presence of this compound affect the properties of lithium-rich layered oxide cathodes in batteries?

A8: Even in trace amounts, BTSC can act as an electrolyte additive that significantly enhances the cycling stability of lithium-rich layered oxide cathodes. This improvement stems from the formation of a protective film on the cathode surface and the elimination of detrimental hydrogen fluoride through strong coordination. []

Q9: Does this compound exhibit any catalytic properties?

A9: While not a catalyst itself, BTSC serves as a crucial reagent in the synthesis of catalytically relevant ligands. For instance, its reaction with dichlorofluorophosphine yields an unstable intermediate that further decomposes to form a difluorophosphine, a precursor to fluorophosphorane catalysts. []

Q10: Are there any examples of this compound being used in organic synthesis?

A10: Yes, BTSC is utilized in various organic reactions, including the synthesis of N-cyano derivatives of azafulvenes, heterocyclic analogues of benzo-TCNQ, and thiophene-fused DCNQI and TCNQ-type acceptors. These compounds often find applications in materials science, particularly in the development of organic conductors and semiconductors. [, , ]

Q11: How can the stability of this compound be enhanced?

A12: Storage under an inert atmosphere and the use of dry solvents are essential for maintaining the stability of BTSC. []

Q12: Have computational methods been employed to study this compound and its derivatives?

A13: Yes, DFT calculations have been employed to investigate the relative stabilities of cyclic silylcarbodiimides and their isomeric cyanamides, providing insights into their preferred structures and reactivities. [] Quantum mechanical calculations have also been used to understand the vibrational modes of metal-nitrogen, metal-carbon, and nitrogen-carbon bonds in poly(titaniumcarbodiimides) derived from BTSC. []

Q13: How does modifying the structure of this compound affect its reactivity?

A14: Replacing the trimethylsilyl groups with bulkier substituents, such as tert-butyl or phenyl groups, can significantly influence the reactivity of the carbodiimide. For instance, increasing steric hindrance around the carbodiimide moiety can hinder its insertion into metal-carbon bonds. [, ]

Q14: What analytical techniques are commonly used to characterize this compound and its derivatives?

A15: Various spectroscopic techniques are employed to characterize BTSC and its derivatives, including Fourier transform infrared (FTIR) spectroscopy, Raman spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 15N, 29Si), and X-ray diffraction (XRD). [, , , , , ] Thermal analysis techniques like thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) are crucial for studying the pyrolysis behavior of BTSC-derived polymers. [, , , ]

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